Q2GM754Llg
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Overview
Description
The compound Q2GM754Llg MAX-10181 , is a small molecule inhibitor of the programmed death-ligand 1 (PD-L1). It has shown potential in cancer immunotherapy by blocking the interaction between PD-L1 and programmed cell death protein 1 (PD-1), thereby preventing immune escape of tumor cells and enhancing the body’s anti-tumor response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAX-10181 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the coupling of a benzodioxin derivative with a trifluoromethyl-substituted phenyl group.
Introduction of functional groups: The core structure is further functionalized with a serine derivative to introduce the necessary functional groups for PD-L1 inhibition.
Final modifications: The final steps involve purification and characterization to ensure the desired purity and activity of the compound.
Industrial Production Methods
Industrial production of MAX-10181 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Chemical Reactions Analysis
Types of Reactions
MAX-10181 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of MAX-10181 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
MAX-10181 has several scientific research applications, including:
Cancer Immunotherapy: It is used to block the PD-1/PD-L1 pathway, enhancing the immune response against tumors.
Biological Studies: The compound is used to study the mechanisms of immune checkpoint inhibition and tumor immune evasion.
Pharmaceutical Development: MAX-10181 is being investigated for its potential as a therapeutic agent in various cancers.
Mechanism of Action
MAX-10181 exerts its effects by binding to the PD-L1 protein on the surface of tumor cells. This binding prevents PD-L1 from interacting with PD-1 on T cells, thereby blocking the immune checkpoint pathway. As a result, T cells remain active and can effectively target and destroy tumor cells . The compound promotes the formation of PD-L1 dimers, leading to internalization and degradation of PD-L1, further enhancing its anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
Durvalumab: A monoclonal antibody that targets PD-L1.
Atezolizumab: Another monoclonal antibody against PD-L1.
Nivolumab: A monoclonal antibody targeting PD-1.
Uniqueness
MAX-10181 is unique in its small molecule structure, which allows for oral administration and better penetration of the blood-brain barrier compared to monoclonal antibodies. This makes it a promising candidate for treating brain tumors and other cancers where PD-L1 expression is a key factor .
Properties
CAS No. |
2171558-14-6 |
---|---|
Molecular Formula |
C29H28F3NO5 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
2-[[3-[(E)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-(trifluoromethyl)phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C29H28F3NO5/c1-18-20(4-3-5-23(18)21-9-11-25-26(15-21)38-13-12-37-25)7-8-22-14-19(6-10-24(22)29(30,31)32)16-33-28(2,17-34)27(35)36/h3-11,14-15,33-34H,12-13,16-17H2,1-2H3,(H,35,36)/b8-7+ |
InChI Key |
PTGUEPRQUFAZLN-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)/C=C/C4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)C=CC4=C(C=CC(=C4)CNC(C)(CO)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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